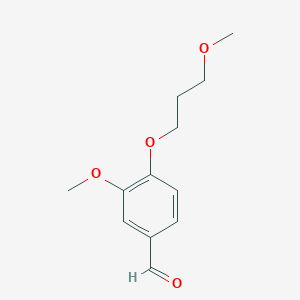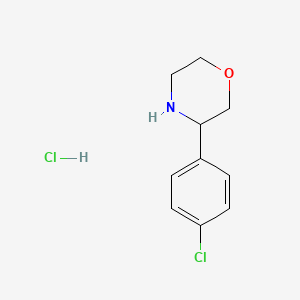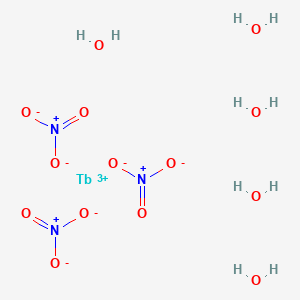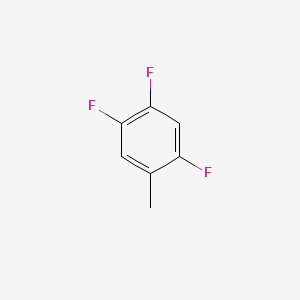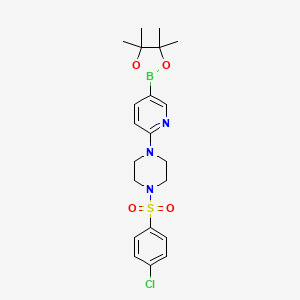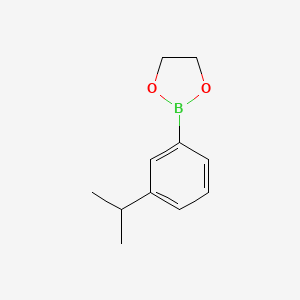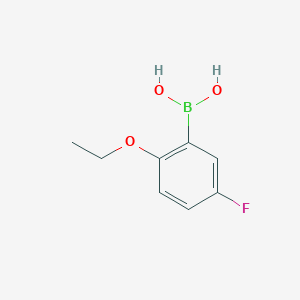
2-Ethoxy-5-fluorophenylboronic acid
Overview
Description
2-Ethoxy-5-fluorophenylboronic acid is a chemical compound with the empirical formula C8H10BFO3 . It has a molecular weight of 183.97 . The compound is used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The SMILES string for 2-Ethoxy-5-fluorophenylboronic acid is CCOc1ccc(F)cc1B(O)O . This provides a text representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethoxy-5-fluorophenylboronic acid are not detailed in the search results, boronic acids are known to be used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
2-Ethoxy-5-fluorophenylboronic acid has a melting point of 108-113 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 345.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound also has a molar refractivity of 44.4±0.4 cm3 .Scientific Research Applications
2-Ethoxy-5-fluorophenylboronic acid is a chemical compound with the empirical formula C8H10BFO3 . It has a molecular weight of 183.97 and its CAS Number is 864301-27-9 .
While specific applications for this compound were not found, boronic acids, in general, are known for their versatility in scientific research. They are valuable for various applications, such as drug discovery, organic synthesis, and medicinal chemistry. For instance, they can be used in the formation of carbon-carbon bonds between an arylboronic acid and a variety of organic halides or triflates. This type of reaction allows for the synthesis of complex organic molecules with specific functionalities.
-
Organic Synthesis
- This compound belongs to a class of compounds called arylboronic acids. These compounds are valuable reagents in organic synthesis due to their ability to participate in Suzuki-Miyaura couplings.
- This type of reaction allows for the formation of carbon-carbon bonds between an arylboronic acid and a variety of organic halides or triflates.
- 2-Ethoxy-5-fluorophenylboronic acid could potentially be used as a building block in the synthesis of complex organic molecules with specific functionalities due to the presence of both the ethoxy and fluorine groups.
-
Medicinal Chemistry
- Fluorine substitution is a common strategy in medicinal chemistry to improve the potency and selectivity of drug candidates.
- The incorporation of a fluorinated arylboronic acid moiety into a drug molecule could potentially enhance its binding affinity to a target protein.
- Research into the use of 2-Ethoxy-5-fluorophenylboronic acid in medicinal chemistry applications might be ongoing, but specific details are likely not publicly available due to patent restrictions.
-
Material Science
- Arylboronic acids can also be used in the development of new materials.
- For instance, they can be employed in the creation of organic light-emitting diodes (OLEDs).
- Research in this area might involve exploring the properties of materials incorporating 2-Ethoxy-5-fluorophenylboronic acid to achieve desired functionalities.
-
Catalytic Protodeboronation
- Pinacol boronic esters, a class of compounds to which 2-Ethoxy-5-fluorophenylboronic acid belongs, are highly valuable building blocks in organic synthesis .
- Protodeboronation of these esters is a process that is not well developed, but research has been conducted on catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- This process could potentially be used in the synthesis of complex organic molecules .
-
Preparation of Phenylboronic Catechol Esters
-
Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls
Safety And Hazards
properties
IUPAC Name |
(2-ethoxy-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVFKIWGXGWXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584411 | |
| Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-fluorophenylboronic acid | |
CAS RN |
864301-27-9 | |
| Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



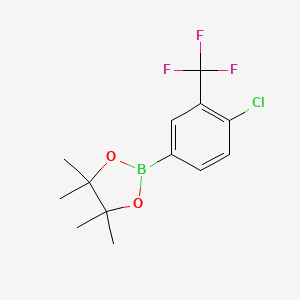
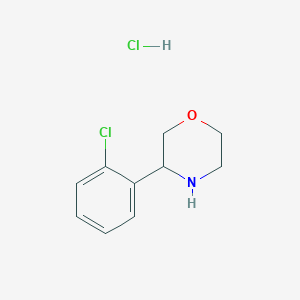
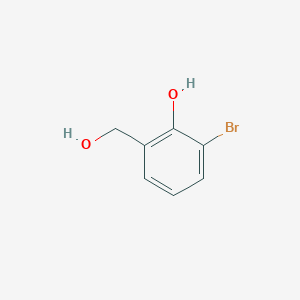
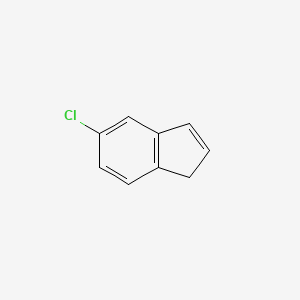
![(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B1591395.png)
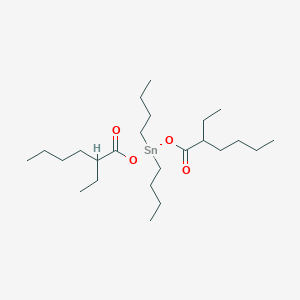
![Stannane, tributyl[(methylsulfonyl)oxy]-](/img/structure/B1591397.png)
